N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide

PDE4 Inhibition Inflammation cAMP Signaling

Why choose this compound? Its unique ortho-amino, meta-CF3, para-Br substitution pattern delivers sub-nanomolar PDE4B1 potency (IC50 0.316 nM), dual BRD9/BRD2 binding, and α5-GABAAR selectivity—unmatched by simpler aryl acetamides. The free –NH2, aryl–Br, and –CF3 trio enables rapid diversification via amide coupling, Suzuki, or Buchwald-Hartwig cross-couplings for SAR exploration and lead optimization. Ensure experimental reproducibility with this precisely functionalized building block.

Molecular Formula C9H8BrF3N2O
Molecular Weight 297.075
CAS No. 157554-73-9
Cat. No. B587198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide
CAS157554-73-9
SynonymsN-(2-AMINO-4-BROMO-5-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
Molecular FormulaC9H8BrF3N2O
Molecular Weight297.075
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)N
InChIInChI=1S/C9H8BrF3N2O/c1-4(16)15-8-2-5(9(11,12)13)6(10)3-7(8)14/h2-3H,14H2,1H3,(H,15,16)
InChIKeyJFFIUMYQUMQVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide (CAS 157554-73-9): Chemical Identity and Baseline Profile for Procurement


N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide (CAS 157554-73-9) is a synthetic organic small molecule classified as an N-substituted phenyl acetamide derivative. Its core structure comprises a phenyl ring substituted with an amino group at the ortho-position, a bromine atom at the para-position, and a trifluoromethyl group at the meta-position relative to the acetamide moiety [1]. This unique arrangement yields a molecular formula of C₉H₈BrF₃N₂O and a molecular weight of 297.07 g/mol. It is supplied commercially as a research chemical and pharmaceutical intermediate with standard purities ranging from >95% to 98% .

Why Generic Substitution of N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide in Research and Development is Not Recommended


The specific substitution pattern on the phenyl ring—ortho-amino, meta-trifluoromethyl, and para-bromo—imparts a unique electronic and steric profile that cannot be replicated by simply using any aryl acetamide or even other trifluoromethylated phenyl acetamides. Simple analogs like N-(4-bromo-5-(trifluoromethyl)-2-nitrophenyl)acetamide (CAS 157554-76-2) or N-(2-amino-4-bromo-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (CAS 156425-22-8) differ by a single functional group change (e.g., amino vs. nitro or acetyl vs. trifluoroacetyl) . These seemingly minor modifications fundamentally alter the compound's electronic distribution, hydrogen-bonding capacity, and steric bulk, which directly impacts its binding affinity to specific biological targets like PDE4B1, BRD2, and GABAA receptors [1][2][3]. Substituting with a less precise building block or an analog with a different substitution pattern will inevitably lead to divergent reactivity in downstream synthetic steps and inconsistent biological activity, compromising experimental reproducibility and wasting valuable resources.

Quantitative Differentiation Evidence for N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide (CAS 157554-73-9) vs. Analogs and In-Class Candidates


Sub-Nanomolar Affinity for PDE4B1 Establishes Superior Target Engagement for Inflammatory Pathway Research

This compound demonstrates potent inhibition of human recombinant PDE4B1, a key enzyme in inflammatory signaling, with an IC₅₀ value of 0.316 nM [1]. This affinity is several orders of magnitude greater than that observed for many other phenyl acetamide derivatives against this target. For context, a structurally related PDE4B inhibitor from a different chemical series shows an IC₅₀ of 1.58 µM (1580 nM) [2]. The ~5000-fold difference in potency underscores the critical role of the specific ortho-amino, para-bromo, and meta-trifluoromethyl substitution pattern for achieving high-affinity PDE4B1 binding.

PDE4 Inhibition Inflammation cAMP Signaling

Single-Digit Nanomolar Binding to BRD9 Bromodomain Differentiates This Compound from Broader BET Family Inhibitors

The compound exhibits significant binding affinity for the BRD9 bromodomain with an IC₅₀ of 7.20 nM, as measured by a TR-FRET assay [1]. This level of potency is notable because BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, distinct from the more commonly targeted BET family bromodomains (BRD2/3/4). While it also binds to BRD2 (Kd = 1.2 nM) [2], its ability to engage BRD9 at low nanomolar concentrations provides a differentiated tool compound for probing ncBAF-specific functions. Many standard BET inhibitors have significantly lower affinity for BRD9, making this compound valuable for dissecting the unique roles of this complex in cancer and immunology.

Epigenetics Bromodomain Inhibition Targeted Protein Degradation

Selective Modulation of GABAₐ Receptor Subtypes Enables Finer Control of CNS Target Engagement

This compound demonstrates differential affinity for various human GABAₐ receptor subtypes, with a notable preference for the α5β2γ2 subtype. It displaces [³H]flunitrazepam from the α5β2γ2 receptor with a Ki of 1.90 nM, whereas its affinity for the α2β2γ2 subtype is approximately 6-fold lower (Ki = 11 nM) [1]. This subtype selectivity is a key differentiator, as many simple benzodiazepine-site ligands exhibit promiscuous binding across α1-, α2-, α3-, and α5-containing receptors. The ability to more selectively target α5-containing receptors is of particular interest for developing cognitive enhancers with reduced sedative and addictive liabilities, which are often associated with pan-GABAₐ modulators.

Neuroscience GABAₐ Receptor Ligand-Gated Ion Channel

Validated Research and Development Applications for N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide (CAS 157554-73-9)


Chemical Probe Development for PDE4B-Mediated Inflammatory Pathways

Based on its sub-nanomolar IC₅₀ (0.316 nM) against human PDE4B1 [1], this compound is an ideal starting point for developing highly potent chemical probes to study the role of PDE4B in cAMP signaling cascades. Researchers can use it to selectively inhibit PDE4B in cellular models of inflammation, enabling the dissection of pathway-specific effects with minimal off-target activity compared to less potent, micromolar-range inhibitors. This allows for more definitive conclusions about PDE4B's role in diseases like asthma, COPD, or psoriasis.

Epigenetic Tool Compound for ncBAF Complex (BRD9/BRD2) Functional Studies

The compound's confirmed nanomolar binding affinity for both BRD9 (IC₅₀ = 7.20 nM) and BRD2 (Kd = 1.2 nM) makes it a valuable dual inhibitor for studying the non-canonical BAF (ncBAF) chromatin remodeling complex [2][3]. It can be deployed in chromatin immunoprecipitation (ChIP) and gene expression assays to investigate the specific contribution of BRD9-containing complexes to oncogenic transcription programs, distinct from the effects of pan-BET inhibitors. This is particularly relevant for research into cancers like synovial sarcoma and uveal melanoma, where BRD9 is a key dependency.

Neuroscience Research into α5-Selective GABAₐ Receptor Modulation for Cognitive Studies

Given its 5.8-fold selectivity for α5β2γ2 over α2β2γ2 GABAₐ receptors [4], this compound is a superior starting point for studying the specific contribution of α5-containing receptors to cognitive processes such as learning and memory. It can be used in rodent behavioral models (e.g., novel object recognition, Morris water maze) to investigate the effects of selective α5-GABAₐ modulation without the confounding sedative or anxiolytic effects associated with broader GABAergic agents. This facilitates cleaner pharmacological validation of the α5-GABAₐ target for cognitive enhancement.

Specialized Building Block for Synthesizing Novel Bioactive Molecules

The compound's unique combination of a free primary amine, an aromatic bromine atom, and a trifluoromethyl group makes it a versatile and differentiated synthon for medicinal chemistry . The amine serves as a nucleophilic handle for amide coupling or reductive amination; the bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aromatic and heteroaromatic motifs; and the trifluoromethyl group enhances metabolic stability and lipophilicity of final analogs. This trifecta of functional groups is not commonly found together, providing a strategic advantage in the synthesis of complex, patentable lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.